3-(1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine
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Overview
Description
2-[3-(1,3-BENZODIOXOL-5-YL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a trifluoromethyl group, and an isoxazolo[5,4-b]pyridine ring
Preparation Methods
The synthesis of 2-[3-(1,3-BENZODIOXOL-5-YL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the benzodioxole ring, introduction of the trifluoromethyl group, and construction of the isoxazolo[5,4-b]pyridine core. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or other reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-[3-(1,3-BENZODIOXOL-5-YL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety and trifluoromethyl group may contribute to its binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-[3-(1,3-BENZODIOXOL-5-YL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER stands out due to its unique combination of functional groups. Similar compounds include:
- 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
- 6-(BENZO[D][1,3]DIOXOL-5-YL)HEXA-3,5-DIEN-2-ONE
- (3-(1,3-BENZODIOXOL-5-YL)-2-OXIRANYL)(3,4-DIMETHOXYPHENYL)METHANONE These compounds share some structural features but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C22H15F3N2O5 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C22H15F3N2O5/c1-28-12-4-6-16(29-2)13(8-12)15-9-14(22(23,24)25)19-20(27-32-21(19)26-15)11-3-5-17-18(7-11)31-10-30-17/h3-9H,10H2,1-2H3 |
InChI Key |
FINXLUWZBGRNML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(F)(F)F)C(=NO3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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